molecular formula C22H31N5O B2620691 3,3-dimethyl-1-(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)butan-1-one CAS No. 923221-01-6

3,3-dimethyl-1-(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)butan-1-one

Cat. No.: B2620691
CAS No.: 923221-01-6
M. Wt: 381.524
InChI Key: XVGIPVPCRHMSRR-UHFFFAOYSA-N
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Description

3,3-dimethyl-1-(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)butan-1-one is a complex organic compound that features a piperazine ring substituted with a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-1-(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)butan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the initial formation of the piperazine ring, followed by the introduction of the pyrimidine moiety through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the nucleophilic attacks.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-1-(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

3,3-dimethyl-1-(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1-(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dimethylbiphenyl: Another compound with a similar structural motif but different functional groups.

    MDMB-4en-PINACA: A synthetic cannabinoid with a related chemical structure.

Uniqueness

3,3-dimethyl-1-(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)butan-1-one is unique due to its specific combination of a piperazine ring and a pyrimidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

3,3-dimethyl-1-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O/c1-16-6-8-18(9-7-16)24-19-14-17(2)23-21(25-19)27-12-10-26(11-13-27)20(28)15-22(3,4)5/h6-9,14H,10-13,15H2,1-5H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGIPVPCRHMSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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